molecular formula C20H23NO3 B7518064 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine

Cat. No. B7518064
M. Wt: 325.4 g/mol
InChI Key: XVHTYXUNNDYUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as pyrrolidines, which have been shown to have a range of pharmacological effects. In

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a partial agonist at the dopamine D2 receptor. By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, which may help to alleviate the symptoms of Parkinson's disease. By acting as a partial agonist at the dopamine D2 receptor, this compound may also help to regulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, this compound has also been shown to increase the release of norepinephrine and serotonin in the brain. These neurotransmitters play important roles in regulating mood, attention, and arousal. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a high degree of purity. This compound is also stable under a variety of conditions, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and there is still much that is not known about its pharmacology and toxicity. In addition, this compound is a psychoactive compound, which means that it may have effects on behavior and cognition that could confound experimental results.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine. One area of interest is the development of more selective dopamine reuptake inhibitors that may have fewer side effects than current drugs. Another area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term studies.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the final product. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form the final product. Both methods have been used successfully to synthesize this compound, with yields ranging from 40% to 70%.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to increase the release of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition to its potential use in Parkinson's disease, this compound has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-22-18-5-3-2-4-17(18)16-8-9-21(14-16)13-15-6-7-19-20(12-15)24-11-10-23-19/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHTYXUNNDYUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.